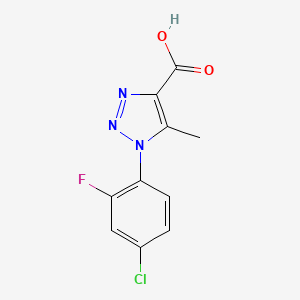

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative featuring a 4-chloro-2-fluorophenyl substituent at the N1 position and a methyl group at C3. The presence of halogens (Cl and F) on the phenyl ring may enhance electronic effects, influencing reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2/c1-5-9(10(16)17)13-14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMQATHIOSRXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=C(C=C2)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2,3-Triazole Ring

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The triazole ring is commonly synthesized via the Huisgen 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne. This reaction is catalyzed by copper(I) ions, which promote regioselective formation of the 1,4-disubstituted 1,2,3-triazole under mild conditions, typically at room temperature or slightly elevated temperatures. This method is highly efficient and widely used for assembling the triazole core.

Introduction of the Carboxylic Acid Group

- Carboxylation Reaction:

The carboxylic acid group at the 4-position of the triazole ring is introduced through a carboxylation step. This involves treating a suitable precursor, often a triazole intermediate with an active site (such as a metalated position), with carbon dioxide under elevated pressure and temperature. This step converts the precursor into the desired carboxylic acid functionality.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Azide-Alkyne Cycloaddition | Organic azide + terminal alkyne, Cu(I) catalyst | Formation of 1,4-disubstituted 1,2,3-triazole |

| 2 | Electrophilic Aromatic Substitution | Halogenating agents (Cl2, F2 or equivalents) | Introduction of 4-chloro and 2-fluoro groups on phenyl ring |

| 3 | Carboxylation | CO2 under high pressure and temperature | Conversion to 4-carboxylic acid group on triazole ring |

Chemical Reactions Analysis

Types of Reactions Involved

Oxidation:

The compound can be subjected to oxidation using strong oxidizing agents such as potassium permanganate or chromium trioxide to modify functional groups or generate oxidized derivatives.Reduction:

Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to convert carbonyl or other reducible groups into alcohols or amines.Nucleophilic Aromatic Substitution:

The chloro and fluoro substituents on the phenyl ring can be substituted by nucleophiles, enabling the synthesis of various derivatives with different functional groups.

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Products/Notes |

|---|---|---|

| Oxidation | Potassium permanganate (acidic medium) | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride (anhydrous ether) | Alcohols or amines |

| Nucleophilic Substitution | Sodium methoxide in methanol | Substituted triazole derivatives |

Research Findings and Optimization Notes

The CuAAC reaction is favored due to its high regioselectivity and mild reaction conditions, which minimize side reactions and degradation of sensitive functional groups.

Halogenation steps require careful control of reaction conditions to achieve selective substitution without over-halogenation or undesired side products.

Carboxylation using carbon dioxide is an environmentally friendly method; however, it necessitates specialized equipment to maintain high pressure and temperature for efficient conversion.

Purification techniques such as recrystallization and chromatographic methods are typically employed to isolate the target compound with high purity.

Summary Table of Preparation Method Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Copper(I) catalyst | CuSO4/sodium ascorbate or CuI, room temp | Facilitates regioselective triazole formation |

| Halogenation agents | Cl2, F2, or N-halosuccinimides, controlled temperature | Position-selective halogenation of phenyl ring |

| Carboxylation | CO2, 50-100 atm, 80-150 °C | Introduces carboxylic acid group efficiently |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Enhances solubility and reaction rates |

| Reaction time | 1-24 hours depending on step | Optimized for yield and purity |

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Overview

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1094411-41-2) is a synthetic compound belonging to the triazole family. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This article outlines its scientific research applications, supported by data tables and relevant case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves inhibiting specific enzymes crucial for microbial survival.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through its interaction with cellular receptors and enzymes involved in cell cycle regulation.

Enzyme Inhibition Studies

The compound has been studied as a potential enzyme inhibitor. For example:

- AChE Inhibition : It has demonstrated competitive inhibition against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's. The IC₅₀ values range from 0.23 to 0.48 μM, indicating potent activity.

Agricultural Applications

The triazole framework is known for its use in agrochemicals:

- Herbicide Development : This compound serves as an intermediate in the synthesis of herbicides like Carfentrazone-ethyl, which is effective against broadleaf weeds and sedges in crops such as wheat and corn .

The following table summarizes the biological activities of this compound compared to other triazole derivatives:

| Compound | AChE Inhibition IC₅₀ (μM) | Neuroprotective Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1-(4-Chloro-2-fluorophenyl)-5-methyl... | 0.23 - 0.48 | Yes | Yes |

| Donepezil | 0.12 | Yes | No |

| Other Triazole Derivatives | Varies | Yes | Yes |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that it effectively inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a new antibiotic agent.

Case Study 2: Cancer Cell Apoptosis Induction

In vitro studies have shown that treatment with this compound led to significant apoptosis in breast cancer cell lines (MCF-7). Mechanistic studies revealed that it activates caspase pathways, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Stability and Reactivity Considerations

- Thermal Stability: The decarboxylation tendency noted in suggests that the target compound’s stability under heating may differ from non-carboxylic triazoles. Electron-withdrawing halogens (Cl, F) could accelerate decarboxylation compared to methoxy or methyl substituents .

- Hydrogen Bonding : The carboxylic acid group enables hydrogen bonding, while halogen substituents may participate in halogen bonding, influencing solubility and crystal packing .

Biological Activity

1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1094411-41-2) is a synthetic compound belonging to the triazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇ClFN₃O₂ |

| Molecular Weight | 255.63 g/mol |

| IUPAC Name | 1-(4-chloro-2-fluorophenyl)-5-methyltriazole-4-carboxylic acid |

| PubChem CID | 43142065 |

The biological activity of this compound has been linked to several mechanisms:

Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties by inhibiting the aggregation of amyloid-beta (Aβ) peptides and reducing reactive oxygen species (ROS) generation. It also shows the ability to block the NF-κB signaling pathway, which is crucial for inflammatory responses in neurodegenerative diseases like Alzheimer's disease (AD) .

Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in vitro. It inhibits nitric oxide (NO) production with an IC₅₀ value of approximately 2.91 ± 0.47 μM, showcasing its potential as a therapeutic agent against neuroinflammation .

Cholinesterase Inhibition : In enzyme kinetic studies, the compound has shown promising inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease. The IC₅₀ values for these inhibitory activities were reported to be competitive with known inhibitors such as donepezil .

Neuroprotective Activity

In a study involving scopolamine-induced mice models, administration of this compound resulted in significant improvements in learning and memory impairments. The findings suggest that it may help mitigate cognitive decline associated with Alzheimer's disease .

Inhibition of Cholinesterases

A series of experiments evaluated the inhibitory effects on AChE and BuChE. The most potent derivatives exhibited IC₅₀ values ranging from 0.23 μM to 0.48 μM, indicating strong potential for treating cognitive disorders .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other triazole derivatives:

| Compound | AChE Inhibition IC₅₀ (μM) | Neuroprotective Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1-(4-Chloro-2-fluorophenyl)-5-methyl... | 0.23 - 0.48 | Yes | Yes |

| Donepezil | 0.12 | Yes | No |

| Other Triazole Derivatives | Varies | Yes | Yes |

Q & A

Q. What are the recommended synthetic routes for 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how can purity be optimized?

The synthesis typically involves cyclocondensation reactions of substituted phenyl precursors with triazole-forming reagents (e.g., azides or nitriles). For example, analogous triazole derivatives are synthesized via condensation of fluorinated aniline intermediates with isocyanides, followed by cyclization using sodium azide . Purification methods include recrystallization from ethanol-water mixtures or chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane). Purity validation requires HPLC (>95%) and elemental analysis (C, H, N within ±0.3% theoretical values).

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- X-ray crystallography : Resolves bond lengths, angles, and conformation (e.g., monoclinic P2/c space group with β = 102.42°, as seen in structurally similar triazoles) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and triazole carbons (δ 145–160 ppm).

- FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole ring (C-N stretches ~1500 cm⁻¹).

- Mass spectrometry : ESI-MS in negative mode to detect [M–H]⁻ ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from assay conditions (e.g., enzyme source, buffer pH) or impurities. To address this:

- Standardize assays : Use recombinantly expressed enzymes (e.g., cytochrome P450 isoforms) under controlled pH and temperature .

- Validate selectivity : Perform counter-screens against structurally similar targets (e.g., kinases, phosphatases).

- Quantify impurities : LC-MS to identify byproducts interfering with activity .

Q. What computational strategies are effective for predicting the compound’s binding modes and pharmacokinetics?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or bacterial enzymes). Focus on the triazole ring’s hydrogen-bonding potential and hydrophobic interactions with the 4-chloro-2-fluorophenyl group .

- ADMET prediction : SwissADME or pkCSM to estimate solubility (LogS ≈ -3.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and metabolic stability (CYP3A4 liability due to fluorophenyl group) .

Q. How can low aqueous solubility be mitigated without compromising bioactivity?

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in triazole derivatives?

- Fragment-based SAR : Systematically modify substituents (e.g., replace 4-chloro with bromo or methyl groups) and assess impact on IC₅₀ values .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., fluorine’s electronegativity vs. chloro’s hydrophobicity) to activity .

Methodological Considerations

Q. How should researchers validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via UPLC-MS; <10% degradation indicates suitability for in vivo studies .

- Light stability : Store in amber vials under UV light (λ = 254 nm) for 48 hours; quantify photodegradants .

Q. What strategies address discrepancies in crystallographic vs. computational conformational predictions?

- MD simulations : Run 100-ns trajectories in GROMACS to assess flexibility of the triazole-carboxylic acid moiety. Compare RMSD values with X-ray data (mean C–C deviation ≤0.005 Å) .

- QM/MM optimization : Use Gaussian09 to refine torsion angles, ensuring alignment with experimental bond lengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.